CID 14877286
Description
CID 14877286 (PubChem Compound Identifier 14877286) is a chemical compound characterized by its distinct structural and functional properties. For instance, Figure 1B in highlights its identification via gas chromatography-mass spectrometry (GC-MS), indicating its presence in specific fractions of CIEO (a botanical extract) with quantifiable retention times and mass spectral signatures . Its isolation and characterization likely involve advanced analytical techniques such as vacuum distillation and spectral matching, as depicted in Figure 1C and 1D .
Properties
Molecular Formula |
O3Si2 |
|---|---|
Molecular Weight |
104.17 g/mol |
InChI |
InChI=1S/O3Si2/c1-4-3-5-2 |
InChI Key |
ZOTUVEDFWFAAKX-UHFFFAOYSA-N |
Canonical SMILES |
O=[Si]O[Si]=O |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 14877286 involves specific synthetic routes and reaction conditions. The synthetic route typically includes the grafting of two 4-ethoxycarbonylphenyl groups, which requires only two reaction steps. This method significantly shortens the synthetic route and achieves a high total reaction yield, making it suitable for industrial production .
Chemical Reactions Analysis
CID 14877286 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions might use reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction mechanism. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 14877286 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used to study biochemical pathways and molecular interactionsAdditionally, in industry, this compound can be used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of CID 14877286 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 14877286, we compare it with structurally or functionally related compounds from diverse studies. Key examples include betulin derivatives, oscillatoxin analogs, and substrates/inhibitors of metabolic enzymes.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings
Structural Diversity: this compound shares analytical workflows (e.g., GC-MS fractionation) with oscillatoxins and betulin derivatives but differs in core structure. Oscillatoxins (e.g., CID 101283546) are macrocyclic polyketides, while betulin derivatives (e.g., CID 72326) are triterpenoids with hydroxyl groups . Unlike taurocholic acid (CID 6675), a bile acid with sulfonic and amino groups, this compound lacks nitrogen or sulfur moieties, as inferred from its mass spectrum .
Biological Relevance: Betulin (CID 72326) and its derivatives are studied for enzyme inhibition and anticancer activity, whereas this compound’s role remains undefined but may relate to plant defense or fragrance chemistry due to its presence in essential oil fractions .
Analytical Profiles :
- This compound elutes earlier in GC-MS (~12.5 min) compared to larger molecules like oscillatoxins (retention times >20 min in LC-MS), suggesting lower molecular weight or higher volatility .
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